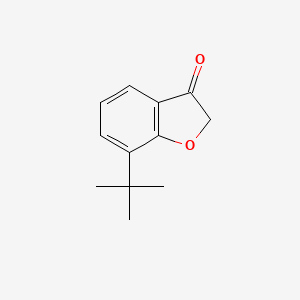

7-Tert-Butyl-2,3-Dihydro-1-benzofuran-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the class of benzofuran derivatives. It has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group attached to the benzofuran ring, making it a subject of interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Wirkmechanismus

Target of Action

Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .

Mode of Action

It’s known that certain benzofurans can interact with various types of cancer cells, leading to inhibition of cell growth .

Biochemical Pathways

It’s known that certain benzofurans can inhibit the growth of various types of cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Certain benzofurans have been shown to inhibit the growth of various types of cancer cells , suggesting that they may induce cell cycle arrest or apoptosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives such as:

- 7-Bromo-2,3-dihydro-1-benzofuran-3-one

- 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one

Uniqueness

What sets 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one apart from its similar compounds is the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This unique structural feature makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the class of benzofuran derivatives, characterized by its unique structure that includes a tert-butyl group and a carbonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of 7-tert-butyl-2,3-dihydro-1-benzofuran-3-one is C13H16O2 with a molecular weight of approximately 204.26 g/mol. Its structure features a fused bicyclic framework that enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Melting Point | Varies by derivative |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that derivatives of 2,3-dihydro-1-benzofuran compounds exhibit significant biological activities, including:

- Cannabinoid Receptor Modulation : Some derivatives have been identified as selective agonists for cannabinoid receptor 2 (CB2), which is relevant for pain management and inflammation . Studies suggest that 7-tert-butyl-2,3-dihydro-1-benzofuran-3-one may enhance binding affinity towards these receptors due to its structural features.

- Anti-inflammatory Effects : In vivo studies have demonstrated that compounds similar to 7-tert-butyl-2,3-dihydro-1-benzofuran-3-one can effectively reduce inflammation in various models, including asthma and neuropathic pain models . These compounds act primarily through CB2 receptor pathways without the central side effects associated with CB1 receptor activation.

The mechanisms underlying the biological activity of 7-tert-butyl-2,3-dihydro-1-benzofuran-3-one are still being elucidated. However, it is believed that:

- Receptor Interaction : The compound interacts with cannabinoid receptors, particularly CB2, which are predominantly expressed in immune tissues. This interaction is thought to modulate pain and inflammatory responses without psychoactive effects associated with CB1 receptor activation .

- Inhibition of Enzymatic Activity : Some studies have indicated that related benzofuran derivatives may inhibit poly(ADP-ribose) polymerase (PARP) activity, which plays a role in DNA repair and cellular stress responses . This inhibition could lead to selective cytotoxicity in cancer cells with specific genetic backgrounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of benzofuran derivatives:

- Cannabinoid Receptor Agonists : A study synthesized a series of 2,3-dihydrobenzofuran derivatives and evaluated their efficacy as selective CB2 agonists. One compound showed significant efficacy in reversing neuropathic pain in animal models without affecting locomotor behavior .

- PARP Inhibition : Research on substituted benzofuran derivatives revealed potent inhibitors of PARP-1 with IC50 values as low as 0.531 μM for certain compounds. These findings suggest potential applications in cancer therapeutics where PARP inhibition is beneficial .

Eigenschaften

IUPAC Name |

7-tert-butyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2,3)9-6-4-5-8-10(13)7-14-11(8)9/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPYMMGKQVMBIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.